Triheptyl phosphate

Beschreibung

Eigenschaften

IUPAC Name |

triheptyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H45O4P/c1-4-7-10-13-16-19-23-26(22,24-20-17-14-11-8-5-2)25-21-18-15-12-9-6-3/h4-21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSURLQOINUQIIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

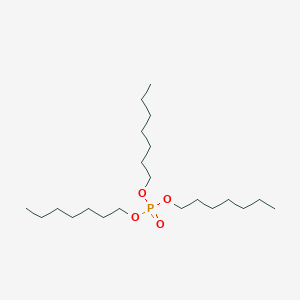

Canonical SMILES |

CCCCCCCOP(=O)(OCCCCCCC)OCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H45O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80335387 | |

| Record name | Triheptyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4621-50-5 | |

| Record name | Triheptyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Triheptyl Phosphate

Routes for the Synthesis of Triheptyl Phosphate (B84403)

The production of triheptyl phosphate is predominantly achieved through esterification reactions.

Esterification Reactions Employing Phosphorus Oxychloride and Heptanol (B41253)

The most common industrial method for synthesizing this compound involves the reaction of phosphorus oxychloride (POCl₃) with heptanol (C₇H₁₅OH). ecoinvent.orggoogle.com This reaction is a type of phosphorylation where three molecules of heptanol react with one molecule of phosphorus oxychloride to form one molecule of this compound and three molecules of hydrogen chloride (HCl) as a byproduct. ecoinvent.org

The general chemical equation for this reaction is:

POCl₃ + 3 C₇H₁₅OH → (C₇H₁₅O)₃PO + 3 HCl

This process is analogous to the synthesis of other trialkyl phosphates like trioctyl phosphate and triphenyl phosphate, where an alcohol or phenol (B47542) is reacted with phosphorus oxychloride. ecoinvent.orggoogle.comgoogle.com The reaction conditions, such as temperature and the use of catalysts, are crucial for driving the reaction to completion and maximizing the yield of the desired product. For instance, in the synthesis of similar organophosphates, the reaction temperature is often controlled, and the process may involve a gradual addition of phosphorus oxychloride to the alcohol. google.comgoogle.com The removal of the hydrogen chloride byproduct, often as a gas, helps to shift the equilibrium towards the product side. psu.edu

Exploration of Alternative Synthetic Pathways

While the phosphorus oxychloride route is prevalent, alternative synthetic pathways for producing phosphate esters exist, which could theoretically be adapted for this compound. One such approach involves the reaction of phosphoric acid with the corresponding alcohol. However, this method often requires higher temperatures and may be less efficient than the phosphorus oxychloride method. psu.edu

Another conceptual approach could be a vapor-liquid interfacial condensation, which has been successfully used for the synthesis of triaryl phosphates. psu.eduresearchgate.net This method involves bubbling vaporized phosphorus oxychloride through an aqueous solution of the alcohol in the presence of a base like sodium hydroxide (B78521) to neutralize the HCl byproduct. psu.eduresearchgate.net This technique offers an environmentally friendlier alternative by potentially avoiding the use of organic solvents. psu.edu

Furthermore, enzymatic retrosynthesis and cell-free multi-enzyme synthesis are emerging strategies in chemical production that could, in principle, be explored for the synthesis of specialty chemicals like this compound, although specific applications to this compound are not yet documented. nih.gov These methods offer the potential for highly specific and sustainable production routes. nih.govkaist.ac.kr

Purification and Isolation Techniques for this compound

Following synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and any catalysts used.

Advanced Chromatographic Purification Strategies

Chromatographic techniques are powerful tools for purifying organophosphate esters. High-performance liquid chromatography (HPLC) is a versatile method for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. sielc.com For compounds similar to this compound, reverse-phase HPLC using a C18 column is often effective. The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile, and water. sielc.com Gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve better separation of components with different polarities.

For preparative separations aimed at isolating larger quantities of pure product, liquid chromatography methods can be scaled up. sielc.com The choice of stationary phase and mobile phase conditions would need to be optimized specifically for this compound to achieve baseline separation from impurities.

Another relevant technique is affinity chromatography, which separates molecules based on specific binding interactions. unc.edu While less common for small molecule purification like this compound, it could be conceptually applied if a specific binding partner for the phosphate group or the alkyl chains could be immobilized on the stationary phase. Size-exclusion chromatography is another method that separates molecules based on their size and could be used to remove oligomeric impurities. nih.gov

Distillation and Other Physicochemical Separation Methods

Vacuum distillation is a widely used method for purifying liquid products with high boiling points, such as this compound. oecd.orggoogle.com By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal decomposition that might occur at higher temperatures. This technique is effective for removing more volatile impurities like unreacted heptanol or less volatile impurities like residual catalysts and decomposition products. oecd.org In industrial production of similar organophosphates, distillation is a standard final purification step. google.comgoogle.com

Other physicochemical separation methods include washing and neutralization steps. After the esterification reaction, the crude product is often washed with an alkaline solution, such as sodium carbonate or sodium hydroxide solution, to neutralize and remove any remaining acidic byproducts like hydrogen chloride or partially esterified phosphoric acids. google.comgoogle.com This is followed by washing with water to remove the resulting salts and any excess base. google.comgoogle.com The organic phase containing the this compound is then separated from the aqueous phase. cas.cn

Derivatization and Functionalization of this compound for Tailored Properties

The chemical structure of this compound offers possibilities for derivatization and functionalization to create new molecules with specific properties. While specific examples for this compound are not extensively documented, general principles of phosphate ester and alkyl chain chemistry can be applied.

The phosphate ester group itself can be a site for chemical modification. For instance, controlled hydrolysis could lead to the formation of diheptyl phosphate. The reactivity of the P-O-C bond can be exploited in various reactions.

The heptyl chains also present opportunities for functionalization. Introducing functional groups onto the alkyl chains could significantly alter the molecule's physical and chemical properties. For example, hydroxylation, amination, or halogenation of the heptyl groups would lead to new compounds with different solubilities, reactivities, and potential applications. These functionalized derivatives could be used as building blocks for more complex molecules or as specialty chemicals in their own right.

The development of derivatization methods often relies on creating new synthetic pathways. For example, methods have been developed for the derivatization of dialkyl phosphates by converting them into their trimethylsilyl (B98337) (TMS) esters for analytical purposes, which demonstrates the reactivity of the phosphate group. digitaloceanspaces.com Similar strategies could be adapted for preparative purposes to create functionalized this compound derivatives. The functionalization of other phosphorus-containing compounds, such as the selective derivatization of polyphosphanes, showcases the rich chemistry available for creating novel organophosphorus compounds. nih.gov

Advanced Spectroscopic and Analytical Characterization of Triheptyl Phosphate

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds present and their arrangement, offering a molecular fingerprint for structural elucidation.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. While specific FT-IR data for triheptyl phosphate (B84403) is not detailed in the provided search results, analysis of analogous long-chain trialkyl phosphates like trioctyl phosphate provides a strong basis for predicting its spectral features. kuleuven.be

The FT-IR spectrum of a trialkyl phosphate is dominated by several key vibrations:

P=O Stretching: A strong, sharp absorption band is expected for the phosphoryl group. For trioctyl phosphate, this appears around 1266 cm⁻¹. kuleuven.be

P-O-C Stretching: The stretching vibrations of the phosphate-ester linkage typically appear as strong bands. In related compounds, these are found in the 1000-1100 cm⁻¹ region. kuleuven.beresearchgate.net For trioctyl phosphate, a prominent band is observed at 1012 cm⁻¹. kuleuven.be

C-H Stretching: The heptyl chains give rise to strong absorption bands corresponding to symmetric and asymmetric stretching of C-H bonds in methylene (B1212753) (-CH₂) and methyl (-CH₃) groups, typically in the 2850-3000 cm⁻¹ range. kuleuven.beresearchgate.net Trioctyl phosphate shows these bands at 2923 cm⁻¹ and 2855 cm⁻¹. kuleuven.be

C-H Bending: Deformational vibrations (bending, rocking) of the alkyl chains appear at lower wavenumbers, such as the 1466 cm⁻¹ band for trioctyl phosphate. kuleuven.be

Table 1: Characteristic FT-IR Bands for Analogous Trioctyl Phosphate

| Vibrational Mode | Wavenumber (cm⁻¹) | Description | Reference |

|---|---|---|---|

| C-H Stretching | 2923, 2855 | Asymmetric and symmetric stretches in alkyl chains. | kuleuven.be |

| P=O Stretching | 1266 | Strong absorption from the phosphoryl group. | kuleuven.be |

| P-O-C Stretching | 1012 | Stretch of the phosphate-ester linkage. | kuleuven.be |

These characteristic bands are fundamental for confirming the presence of the phosphate ester functional group and the long alkyl chains in triheptyl phosphate. researchgate.netchemrxiv.org

Raman spectroscopy serves as a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light resulting from molecular vibrations. While FT-IR is more sensitive to polar bonds like P=O, Raman spectroscopy is often more sensitive to non-polar, symmetric bonds. For instance, studies on tributyl phosphate have utilized Raman spectroscopy to investigate its properties after adsorption on surfaces. osti.gov Although specific Raman data for this compound is not available in the search results, the technique is valuable for providing a more complete vibrational profile of organophosphate compounds. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ³¹P in the context of this compound.

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would show distinct signals corresponding to the protons of the three identical heptyl chains. Based on data from the analogous trioctyl phosphate, the spectrum can be predicted. kuleuven.be

The signals would appear as overlapping multiplets in the upfield region (typically 0.8-4.2 ppm).

A triplet around 0.9 ppm corresponding to the terminal methyl (-CH₃) protons.

A complex series of multiplets between approximately 1.2 and 1.8 ppm arising from the internal methylene (-CH₂-) groups of the heptyl chains.

A multiplet further downfield, likely around 4.0 ppm, corresponding to the methylene protons adjacent to the phosphate oxygen (-CH₂-O-P). This downfield shift is due to the deshielding effect of the electronegative oxygen atom. mdpi.com

The integration of these signals would correspond to the number of protons in each unique position, confirming the structure of the alkyl chains.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (based on Trioctyl Phosphate Data)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Reference (Analogous Compound) |

|---|---|---|---|

| -CH₂-O-P | ~4.0 | Multiplet | kuleuven.bemdpi.com |

| Internal -CH₂- groups | ~1.2 - 1.8 | Multiplet | kuleuven.be |

³¹P NMR spectroscopy is a highly specific and sensitive technique for characterizing phosphorus-containing compounds. mdpi.com The ³¹P nucleus has 100% natural abundance and a wide chemical shift range, which allows for excellent signal dispersion and clear identification of the phosphorus environment, often without interference from other signals. mdpi.commdpi.com

For this compound, a single sharp peak is expected in the proton-decoupled ³¹P NMR spectrum, indicative of a single phosphorus environment. huji.ac.il The chemical shift for trialkyl phosphates typically falls within a well-defined region. For example, trioctyl phosphate exhibits a ³¹P chemical shift of -0.5 ppm, while other organophosphorus extractants show shifts in a similar range. kuleuven.be This single resonance confirms the purity of the phosphate ester and provides a key identifier for the compound class. mdpi.comresearchgate.net Quantitative ³¹P NMR (qNMR) can also be employed for precise concentration measurements without the need for extensive calibration curves. mdpi.commdpi.com

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used for both qualitative identification and quantitative analysis of compounds. washington.edu

For this compound (C₂₁H₄₅O₄P, Molecular Weight: 408.56 g/mol ), electrospray ionization (ESI) is a common technique that would typically generate a protonated molecular ion [M+H]⁺ in the positive ion mode. mdpi.com Therefore, a prominent signal would be expected at an m/z of approximately 409.57. The high resolution of modern mass spectrometers allows for the determination of the precise mass, which can confirm the elemental composition. mdpi.com

Further structural information is obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented. For trialkyl phosphates, characteristic fragmentation patterns involve the loss of the alkyl chains. mdpi.com Analysis of these fragments helps to confirm the structure of the ester.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and selective method for the quantification of organophosphates, enabling detection at very low concentrations. washington.edurockefeller.edu

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z |

|---|---|---|

| [C₂₁H₄₅O₄P + H]⁺ | Protonated Molecular Ion | ~409.6 |

Table 4: List of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 16218761 |

| Trioctyl phosphate | 15793 |

| Trihexyl phosphate | 17296 |

| Tripropyl phosphate | 10546 |

| Triethyl phosphate | 6535 |

| Triphenyl phosphate | 8408 |

| Tributyl phosphate | 5553 |

| Phenol (B47542) | 996 |

| n-Dodecane | 8181 |

| Nitric acid | 944 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Speciation

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the trace analysis of organophosphate esters like this compound. This technique combines the superior separation capabilities of gas chromatography with the specific identification power of mass spectrometry.

For trace analysis, GC-MS methods are developed to detect minute quantities of compounds. For instance, methods have been established to detect triethyl phosphate (TEP) at parts-per-million levels in aqueous solutions without requiring sample extraction or concentration, showcasing the sensitivity of direct analysis. dtic.mil In the analysis of various organic phosphorus compounds, including triaryl phosphates, GC-MS has demonstrated detection limits as low as 0.05 µg/L in water. inchem.org The use of a selected ion monitoring (SIM) mode in GC-MS enhances sensitivity and specificity, allowing for the quantification of the target compound and confirmation of its presence through characteristic fragment ions. dtic.mil

Speciation, the identification and quantification of the different chemical forms of an element, is also achievable with GC-MS. This is particularly important for complex mixtures of organophosphates. By separating the individual phosphate esters, GC-MS allows for their individual detection and quantification, which is critical for understanding their environmental fate and toxicity. who.int

Liquid Chromatography-Mass Spectrometry (LC-MS) in Complex Media

Liquid chromatography-mass spectrometry (LC-MS) is indispensable for analyzing this compound in complex matrices, such as biological and environmental samples. nih.gov LC-MS offers high sensitivity and selectivity, enabling the unambiguous identification and quantification of a large number of analytes in a single analysis. sciex.com

The development of LC-MS/MS methods, particularly with tandem mass spectrometry, provides a robust platform for the quantitative analysis of polar metabolites, including organophosphates, in complex cellular extracts. nih.gov These methods are challenged by the presence of charged, highly hydrophilic analytes across a wide concentration range within a complex matrix. nih.gov To overcome these challenges, techniques like ion-pair chromatography are optimized. For instance, the use of ion-pair reagents can significantly enhance the MS signal intensity while maintaining chromatographic resolution. nih.gov

LC-MS is a powerful tool for metabolomic analysis, and various approaches, including hydrophilic interaction chromatography (HILIC) and reversed-phase ion-pairing chromatography, have been developed for water-soluble metabolites. nih.gov The accurate annotation of LC-MS features to the corresponding metabolite is a key aspect of this analysis. nih.gov

The versatility of LC-MS makes it suitable for a wide range of applications, from analyzing pesticide residues in animal fluids to profiling components in cell culture media. sciex.comspectralabsci.comwaters.com For instance, in pesticide analysis, after extraction and cleanup using techniques like dispersive solid-phase extraction (SPE), LC-MS/MS can be used for quantification with high linearity and low limits of quantification. spectralabsci.com

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation and analysis of this compound, ensuring purity assessment, quantitative analysis, and detailed profiling of complex mixtures.

High-resolution gas chromatography (GC) is a primary method for assessing the purity of organophosphate compounds and for their quantitative analysis. mdpi.com GC systems equipped with detectors like a flame ionization detector (FID), a nitrogen-phosphorus detector (NPD), or a flame photometric detector (FPD) are commonly employed. who.intmdpi.com The choice of detector depends on the specific requirements of the analysis, with NPD and FPD offering higher selectivity for phosphorus-containing compounds. who.intnih.gov

For purity assessment, the area normalization method is often used, where the peak area of the main component is compared to the total area of all peaks in the chromatogram. mdpi.com The use of high-resolution capillary columns, such as DB-5 or DB-1 MS, allows for the effective separation of structurally related impurities. mdpi.com

Quantitative analysis by GC involves creating a calibration curve using standard solutions of the analyte at various concentrations. google.comgoogle.com This allows for the determination of the concentration of this compound in unknown samples by comparing their peak areas to the calibration curve. The method's accuracy and reproducibility are crucial for reliable quantification. dtic.mil

High-performance liquid chromatography (HPLC) is another key technique for the separation and analysis of this compound, particularly in mixtures. inchem.org HPLC methods can be tailored for the analysis of various organophosphates. For example, a reverse-phase (RP) HPLC method using an acetonitrile/water mobile phase can be used for the analysis of trioctyl phosphate. sielc.com For applications requiring mass spectrometry (MS) compatibility, volatile mobile phase additives like formic acid are used instead of non-volatile acids like phosphoric acid. sielc.com

HPLC is also employed for the determination of organophosphates in various matrices, such as polyvinyl chloride (PVC) articles. researchgate.net Sample preparation for HPLC analysis often involves extraction followed by a clean-up step using solid-phase extraction (SPE) cartridges to remove interfering substances. researchgate.net

The choice of the HPLC column is critical for achieving the desired separation. For instance, a phenyl-hexyl column can be used for the separation of pesticides, including organophosphates, in animal fluids. spectralabsci.com The detection in HPLC is typically performed using a UV detector or, for higher sensitivity and specificity, a mass spectrometer. spectralabsci.comresearchgate.net

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique that provides significantly enhanced separation capacity compared to conventional one-dimensional GC. chemistry-matters.comchromatographyonline.com This makes it particularly well-suited for the detailed profiling of complex samples containing numerous components, such as industrial petroleum samples or environmental extracts. chemistry-matters.comresearchgate.net

In GCxGC, two columns with different selectivities are connected in series via a modulator. chemistry-matters.com This setup allows for a much more detailed separation of complex mixtures, revealing components that might co-elute in a one-dimensional separation. chemistry-matters.comresearchgate.net The technique has been successfully applied to the analysis of alkyl phosphates in petroleum samples, providing both qualitative and quantitative profiles with increased precision and lower detection limits compared to other methods. researchgate.net

GCxGC can be coupled with various detectors, including flame ionization detectors (FID) and time-of-flight mass spectrometers (TOF-MS). chromatographyonline.comdlr.de The use of TOF-MS is particularly advantageous for the identification of a large number of compounds in very complex mixtures. nih.gov GCxGC has been utilized for the analysis of a wide range of complex samples, including petroleum hydrocarbons, environmental contaminants, and biological metabolites. chemistry-matters.comnih.gov

Electrochemical and Potentiometric Analytical Approaches

Electrochemical and potentiometric methods offer alternative approaches for the analysis of phosphate compounds.

Potentiometry involves measuring the potential of an electrochemical cell under static conditions. libretexts.org Ion-selective electrodes (ISEs) are a key component of potentiometric analysis. A phosphate-selective electrode has been developed based on a surfactant-modified zeolite carbon-paste, which exhibits a linear response to phosphate concentrations over a specific range. nih.gov These electrodes can be used for the direct potentiometric determination of phosphate in various samples. nih.gov

Another potentiometric approach involves monitoring the open-circuit potential during the liquid-liquid microextraction of a target analyte. This has been applied to the study of the extraction of 4-tert-butylphenol (B1678320) with trioctyl phosphate. researchgate.net The potential difference can be related to the concentration of the analyte, forming the basis for a quantitative determination method. researchgate.net

Electrochemical methods, such as cyclic voltammetry, can also be used to study the behavior of phosphate complexes. For example, the oxidation-reduction behavior of the molybdophosphate complex on a boron-doped diamond (BDD) electrode surface has been analyzed, indicating its suitability for the electrochemical detection of phosphate. nih.gov The combination of electrochemical data with other analytical techniques, such as near-infrared (NIR) spectroscopy, can lead to improved estimation models for phosphate concentration. mdpi.com

Coordination Chemistry and Molecular Recognition by Triheptyl Phosphate

Complexation Equilibria and Stoichiometry with Metal Cations

The formation of complexes between triheptyl phosphate (B84403) and metal cations in a liquid-liquid extraction system is a heterogeneous equilibrium process. The general equilibrium for the extraction of a metal cation (Mⁿ⁺) from an aqueous phase to an organic phase containing triheptyl phosphate can be represented as:

Mⁿ⁺(aq) + nA⁻(aq) + mTHP(org) ⇌ M(A)ₙ(THP)ₘ

Where A⁻ represents an anion from the aqueous phase (e.g., NO₃⁻, Cl⁻) and 'm' is the stoichiometric coefficient of this compound in the complex. The stoichiometry of the extracted complex is influenced by several factors, including the nature of the metal ion, the concentration of the extractant, and the composition of the aqueous phase.

The primary site of interaction between this compound and metal cations is the oxygen atom of the phosphoryl group. The P=O bond is highly polarized, with the oxygen atom possessing a partial negative charge, making it an effective electron pair donor. The coordination mechanism involves the formation of a coordinate covalent bond between the phosphoryl oxygen and the metal cation.

Spectroscopic studies, particularly infrared (IR) spectroscopy, on analogous trialkyl phosphate systems have shown a distinct shift in the P=O stretching frequency upon complexation with a metal ion. This shift to a lower wavenumber is indicative of a weakening of the P=O double bond character due to the donation of electron density to the metal cation. The magnitude of this shift can provide insights into the strength of the metal-ligand bond.

The stability and stoichiometry of the complexes formed with this compound are significantly influenced by the properties of the metal ion. Key characteristics include:

Ionic Charge and Charge Density: Metal ions with a higher positive charge and, consequently, a higher charge density (charge-to-radius ratio) are stronger Lewis acids and form more stable complexes with this compound. This is why highly charged cations like Th(IV) and Pu(IV) are generally extracted more efficiently than trivalent lanthanides or divalent transition metals.

Ionic Radius: The size of the metal ion affects the steric feasibility of forming a stable coordination complex. The coordination number of the metal ion and the number of this compound molecules that can pack around it are dependent on the ionic radius.

Hard and Soft Acid-Base Theory (HSAB): The phosphoryl oxygen is a hard Lewis base. According to the HSAB principle, it will preferentially coordinate with hard Lewis acids. Most of the metal ions of interest in this context, such as actinides, lanthanides, and early transition metals in their higher oxidation states, are considered hard acids.

The interplay of these factors determines the selectivity of this compound for different metal ions.

Selective Recognition and Complexation in Multicomponent Systems

In practical applications, such as the reprocessing of spent nuclear fuel or hydrometallurgical processes, this compound is utilized for the selective separation of target metal ions from a complex mixture.

This compound, similar to TBP, is an effective extractant for actinides and lanthanides. The extraction efficiency generally follows the order of the metal ion's charge density:

Pu(IV) > U(VI) > Th(IV) > Am(III) ≈ Nd(III)

The stoichiometry of the extracted complexes is typically [M(NO₃)ₙ(THP)ₘ], where the nitrate (B79036) ions also participate in the coordination to satisfy the metal's coordination number. For instance, U(VI) is commonly extracted as [UO₂(NO₃)₂(THP)₂], and Pu(IV) as [Pu(NO₃)₄(THP)₂]. The trivalent lanthanides and actinides, such as Am(III) and Nd(III), are generally extracted as trisolvates, [M(NO₃)₃(THP)₃].

The separation of actinides from lanthanides is a significant challenge due to their similar ionic radii and coordination chemistry. While trialkyl phosphates show some selectivity, it is often not sufficient for a clean separation in a single step.

Table 1: General Extraction Trends and Stoichiometries for Actinide and Lanthanide Complexation with Trialkyl Phosphates (as a model for this compound)

| Metal Ion | Typical Oxidation State | Charge Density (Charge/Radius) | General Extraction Efficiency | Common Stoichiometry (in Nitrate Media) |

| Plutonium | +4 | High | Very High | [Pu(NO₃)₄(THP)₂] |

| Uranium | +6 (as UO₂²⁺) | High | High | [UO₂(NO₃)₂(THP)₂] |

| Thorium | +4 | High | High | [Th(NO₃)₄(THP)₂] |

| Americium | +3 | Moderate | Moderate | [Am(NO₃)₃(THP)₃] |

| Neodymium | +3 | Moderate | Moderate | [Nd(NO₃)₃(THP)₃] |

Note: This table is illustrative and based on the known behavior of analogous trialkyl phosphates. Specific values for this compound may vary.

This compound also interacts with various transition metals and main group cations. The extraction of these ions is generally less efficient compared to the high-charge actinides, but can still be significant depending on the conditions.

Zirconium(IV): Zr(IV) is a major fission product in spent nuclear fuel and is known to be co-extracted with actinides. It forms stable complexes with trialkyl phosphates, often with a stoichiometry of [Zr(NO₃)₄(THP)₂].

Iron(III): Fe(III) can be extracted from acidic solutions, particularly from chloride media. The extracted species is typically of the form [FeCl₃(THP)₂].

Copper(II): The extraction of Cu(II) by this compound is generally weak from nitrate or sulfate (B86663) media but can be enhanced from chloride solutions through the formation of anionic chloro-complexes that are then extracted.

Table 2: General Coordination Behavior of this compound with Selected Transition and Main Group Metals

| Metal Ion | Typical Oxidation State | Coordination Behavior | Notes |

| Zirconium | +4 | Forms stable complexes, can interfere with actinide extraction. | Stoichiometry often [Zr(NO₃)₄(THP)₂]. |

| Iron | +3 | Extraction is significant from chloride media. | Forms complexes like [FeCl₃(THP)₂]. |

| Copper | +2 | Weakly extracted from nitrate/sulfate media. | Extraction can be improved in the presence of high chloride concentrations. |

Note: This table provides a general overview based on the principles of coordination chemistry and data from similar extractants.

Computational Modeling of this compound Coordination

While specific computational studies on this compound are scarce, computational chemistry provides powerful tools to investigate the coordination of metal ions by such ligands. Density Functional Theory (DFT) is a widely used method to:

Determine the geometry of the metal-triheptyl phosphate complexes, including bond lengths and angles.

Calculate the binding energies of the complexes, providing a theoretical measure of their stability.

Analyze the electronic structure of the complexes to understand the nature of the metal-ligand bonding. This includes methods like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM).

Simulate vibrational spectra (e.g., IR spectra) to correlate theoretical predictions with experimental observations, such as the shift in the P=O stretching frequency upon complexation.

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of these systems, including the process of metal ion transfer across the aqueous-organic interface and the aggregation behavior of this compound in the organic phase.

For analogous systems like TBP, computational studies have provided valuable insights into the selectivity for different actinides and the role of the diluent in the extraction process. Similar computational approaches could be applied to this compound to predict its coordination behavior and guide the design of more efficient separation processes. These studies could elucidate the subtle differences in electronic structure and steric effects that govern the selective recognition of metal cations.

Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) has emerged as a powerful computational tool to investigate the electronic structure and bonding in metal-triheptyl phosphate complexes at an atomistic level. mdpi.comuitm.edu.my DFT calculations allow for the prediction of geometries, binding energies, and spectroscopic properties, providing insights that can complement experimental findings. nih.gov

DFT studies on analogous trialkyl phosphate systems reveal that the stability of the metal-ligand bond is influenced by a combination of electrostatic and orbital interactions. researchgate.net The charge distribution within the this compound molecule, particularly the negative charge localized on the phosphoryl oxygen, is a key determinant of its coordination strength. Analysis of the molecular orbitals involved in bonding can elucidate the nature of the charge transfer from the ligand to the metal ion.

Key Research Findings from DFT Studies:

Bonding Nature: DFT calculations can quantify the covalent and electrostatic contributions to the metal-ligand bond. This is achieved through energy decomposition analysis (EDA), which partitions the total interaction energy into distinct physical components.

Geometric Parameters: Optimized geometries from DFT calculations provide accurate predictions of bond lengths and angles within the coordination sphere of the metal ion. For instance, the M-O=P bond distance is a critical parameter that correlates with the strength of the interaction.

Vibrational Frequencies: Theoretical vibrational frequencies calculated using DFT can be compared with experimental infrared (IR) and Raman spectra to validate the proposed coordination structures. Shifts in the P=O stretching frequency upon complexation are particularly informative.

| Complex | M-O Bond Distance (Å) | Binding Energy (kcal/mol) | P=O Vibrational Frequency Shift (cm⁻¹) |

|---|---|---|---|

| [UO₂(NO₃)₂(TBP)₂] | 2.35 | -45.8 | -55 |

| [Th(NO₃)₄(TBP)₂] | 2.42 | -38.2 | -48 |

| [La(NO₃)₃(TBP)₃] | 2.51 | -29.5 | -35 |

Note: Data presented is illustrative and based on trends observed for tri-n-butyl phosphate (TBP), a close structural analog of this compound.

Quantum Chemical Calculations of Complex Electronic Structures

Quantum chemical calculations, including both DFT and ab initio methods, provide a detailed understanding of the electronic structures of this compound and its metal complexes. uba.armpg.delsu.edu These methods solve the Schrödinger equation for the molecular system, yielding wavefunctions and energy levels that describe the behavior of electrons.

These calculations are crucial for understanding the subtle electronic effects that govern the selectivity and efficiency of this compound in solvent extraction. For instance, the electron-donating ability of the heptyl chains can influence the basicity of the phosphoryl oxygen, thereby modulating the strength of the metal-ligand bond. researchgate.net

Insights from Quantum Chemical Calculations:

Electron Density Distribution: Methods like Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution and analyze donor-acceptor interactions between the ligand and the metal.

Orbital Interactions: Examination of the frontier molecular orbitals (HOMO and LUMO) of this compound and the metal ion provides insight into the nature of the coordination bond. The energy gap between the ligand's HOMO and the metal's LUMO is a key factor in determining the stability of the resulting complex.

Spectroscopic Properties: Quantum chemical calculations can predict various spectroscopic properties, including UV-Vis and NMR spectra, which can be used to characterize the electronic structure of the complexes in solution.

Molecular Dynamics Simulations of Ligand-Metal Interactions in Solution

While quantum chemical calculations provide valuable information about the intrinsic properties of isolated complexes, molecular dynamics (MD) simulations are essential for understanding the behavior of this compound and its metal complexes in the condensed phase. arxiv.orgyoutube.com MD simulations model the time evolution of a system of atoms and molecules, providing insights into dynamic processes such as ligand exchange, solvation, and interfacial phenomena.

In the context of solvent extraction, MD simulations can be used to study the partitioning of metal complexes between the aqueous and organic phases. These simulations can reveal the role of the solvent in stabilizing the extracted species and can provide a microscopic picture of the extraction mechanism.

Applications of Molecular Dynamics Simulations:

Solvation Structure: MD simulations can determine the arrangement of solvent molecules around the this compound-metal complex, providing information about the coordination environment in solution.

Free Energy Profiles: By calculating the potential of mean force (PMF) along a reaction coordinate, MD simulations can be used to determine the free energy barriers for processes such as ligand association and dissociation.

Interfacial Behavior: Simulations of the aqueous-organic interface can shed light on the mechanism by which this compound molecules at the interface extract metal ions from the aqueous phase.

Rational Ligand Design for Enhanced Extraction Performance

The insights gained from computational studies, coupled with experimental data, pave the way for the rational design of new extractants with improved performance. rsc.orgmdpi.com By systematically modifying the structure of this compound, it is possible to fine-tune its properties to achieve higher selectivity, efficiency, and stability in specific applications.

Modulation of Alkyl Chain Length and Substituents

The length and branching of the alkyl chains in trialkyl phosphates have a significant impact on their physical and chemical properties. mdpi.commdpi.com Longer alkyl chains, such as the heptyl groups in THP, generally lead to lower aqueous solubility and higher viscosity compared to shorter-chain analogs like tributyl phosphate (TBP). These properties can be advantageous in industrial solvent extraction processes, as they can reduce solvent losses to the aqueous phase and influence phase disengagement times.

The steric hindrance provided by the bulky heptyl groups can also play a role in the selectivity of the extractant. By creating a more crowded coordination environment around the metal ion, it is possible to favor the extraction of certain metals over others based on their ionic radii and preferred coordination geometries.

Effects of Alkyl Chain Modification:

Solubility: Increasing the alkyl chain length decreases the solubility of the extractant in the aqueous phase, which is desirable for minimizing solvent losses. nih.gov

Steric Effects: Bulky alkyl groups can influence the stoichiometry and geometry of the extracted metal complexes, leading to enhanced selectivity.

Third Phase Formation: The nature of the alkyl group can affect the tendency of the solvent system to form a third phase at high metal loadings, a phenomenon that can complicate industrial processes.

| Trialkyl Phosphate | Aqueous Solubility (g/L) | Extraction Efficiency for U(VI) (%) |

|---|---|---|

| Triethyl phosphate | Miscible | ~20 |

| Tri-n-butyl phosphate | 0.4 | >99 |

| Tri-n-hexyl phosphate | <0.1 | >99 |

| Tri-n-octyl phosphate | <0.01 | >99 |

Note: This table illustrates general trends. Actual values can vary with experimental conditions.

Design of Novel Trialkyl Phosphate Analogues

Building upon the fundamental understanding of structure-property relationships in trialkyl phosphates, researchers are actively designing and synthesizing novel analogues with tailored properties. researchgate.netresearchgate.netnih.govnih.gov This can involve the introduction of functional groups onto the alkyl chains or the replacement of the phosphate core with other phosphorus-containing moieties.

One approach is to introduce ether or other donor groups into the alkyl chains to create multidentate ligands that can form more stable chelate complexes with metal ions. This can lead to significantly enhanced extraction efficiencies and selectivities. Another strategy is to synthesize asymmetric trialkyl phosphates with different alkyl groups to fine-tune the steric and electronic properties of the extractant.

Strategies for Designing Novel Analogues:

Introduction of Additional Donor Groups: Incorporating ether, amide, or other coordinating groups into the ligand structure can increase its denticity and affinity for specific metal ions.

Synthesis of Asymmetric Phosphates: The use of different alkyl groups allows for a more precise tuning of the extractant's properties.

Advanced Solvent Extraction Applications of Triheptyl Phosphate

Liquid-Liquid Extraction Systems for Metal Ion Separation

Liquid-liquid extraction, also known as solvent extraction, is a prominent technique for the separation and purification of metal ions. This process involves the transfer of a solute from one liquid phase to another immiscible liquid phase. In the context of metal ion separation, an aqueous phase containing the metal ions is brought into contact with an organic phase, which typically consists of an extractant dissolved in a suitable diluent. The efficiency and selectivity of this separation are governed by the chemical and physical properties of the system, including the choice of extractant. Triheptyl phosphate (B84403) (THP) has emerged as a significant neutral extractant in this field.

Thermodynamics and Kinetics of Extraction Processes

The extraction of metal ions is a complex process influenced by both thermodynamics and kinetics. Thermodynamics dictates the extent to which a metal ion will be extracted at equilibrium, while kinetics determines the rate at which this equilibrium is achieved.

The following table summarizes key thermodynamic and kinetic parameters often considered in liquid-liquid extraction studies.

| Parameter | Description | Significance |

| Distribution Ratio (D) | The ratio of the total concentration of the metal in the organic phase to its total concentration in the aqueous phase at equilibrium. | A key measure of the extraction efficiency for a specific metal ion under given conditions. |

| Separation Factor (β) | The ratio of the distribution ratios of two different metal ions (D1/D2). | Indicates the selectivity of the extraction system for one metal ion over another. A high separation factor is crucial for effective separation. |

| Extraction Equilibrium Constant (Kex) | The equilibrium constant for the overall extraction reaction. | Provides a fundamental measure of the thermodynamic driving force for the extraction process. |

| Enthalpy Change (ΔH) | The heat absorbed or released during the extraction process. | Determines whether the extraction is exothermic (releases heat) or endothermic (absorbs heat) and how the equilibrium will shift with temperature. academie-sciences.fr |

| Entropy Change (ΔS) | The change in the degree of disorder of the system during extraction. | Contributes to the overall Gibbs free energy change and provides insight into the structural changes occurring during the extraction process. academie-sciences.fr |

| Rate Constant (k) | A proportionality constant that relates the rate of a chemical reaction to the concentrations of the reactants. | Quantifies the speed of the extraction reaction, which is essential for designing appropriately sized industrial equipment. whiterose.ac.uk |

Mechanistic Insights into Solvation and Ion-Exchange Extraction

The extraction of metal ions by organophosphorus compounds like triheptyl phosphate can proceed through different mechanisms, primarily solvation and ion exchange.

In the solvation mechanism , the neutral extractant molecule, possessing a donor atom (in this case, the oxygen of the phosphoryl group P=O), directly solvates the metal ion or its neutral salt, facilitating its transfer into the organic phase. narajolerajcollege.ac.inmdpi.com This mechanism is common for neutral organophosphorus extractants like tributyl phosphate (TBP) and is expected to be the primary mechanism for this compound as well. narajolerajcollege.ac.in The extraction proceeds through the formation of a neutral, organophilic complex. For example, the extraction of a metal nitrate (B79036), M(NO₃)ₙ, by THP can be represented as:

Mⁿ⁺(aq) + nNO₃⁻(aq) + mTHP(org) ⇌ M(NO₃)ₙ(THP)ₘ

Here, (aq) and (org) denote the aqueous and organic phases, respectively, and 'm' is the solvation number. The oxygen atom of the P=O group in THP acts as a Lewis base, donating electron density to the metal cation (a Lewis acid).

The ion-exchange mechanism typically involves an acidic or basic extractant that exchanges one of its ions for a metal ion from the aqueous phase. While THP is a neutral extractant, ion-exchange mechanisms can become relevant when it is used in synergistic systems with other extractants or in the presence of certain ionic liquids. mdpi.com In some systems, particularly those involving ionic liquids, a cation-exchange mechanism can occur where the cation of the ionic liquid is exchanged for the metal ion. mdpi.comresearchgate.net Anion exchange is another possibility, where an anionic metal complex is extracted by pairing with a large, organophilic cation. tandfonline.comresearchgate.net

The nature of the diluent, the acidity of the aqueous phase, and the presence of other complexing agents can significantly influence the dominant extraction mechanism. For instance, the hydrophobicity of the components in the organic phase can shift the mechanism from ion exchange to the extraction of a neutral complex. mdpi.com

Optimization of Extraction Efficiency and Selectivity Parameters

Optimizing the efficiency and selectivity of a liquid-liquid extraction process is crucial for its practical application. Several key parameters can be manipulated to achieve the desired separation.

Effect of pH: The acidity of the aqueous phase is a critical parameter. For extractions involving a solvation mechanism with a neutral extractant like THP, the effect of pH can be complex. In some systems, increasing the acidity (lowering the pH) can enhance the extraction of certain metals by promoting the formation of extractable neutral species. saimm.co.za

Effect of Extractant Concentration: Generally, increasing the concentration of the extractant in the organic phase leads to a higher distribution ratio and greater extraction efficiency, up to a certain point. saimm.co.za However, very high concentrations may not significantly improve separation and could have negative effects on the physical properties of the organic phase, such as viscosity.

Synergistic Effects: The combination of two or more extractants can lead to a significant enhancement in extraction efficiency, a phenomenon known as synergism. For example, neutral extractants like TBP (and by extension, THP) are often used as phase modifiers in combination with acidic extractants like di(2-ethylhexyl)phosphoric acid (D2EHPA) or ionic liquids like Aliquat 336. mdpi.com In these systems, the neutral extractant can improve the solubility of the extracted complex in the organic phase and prevent the formation of a third phase. mdpi.com

The table below presents a summary of findings from a study on the selective extraction of Cd(II) over Cu(II) using a system containing an ionic liquid (Aliquat 336) and a phase modifier (TBP), demonstrating the optimization of extraction conditions. mdpi.com

| Parameter | Condition | Cd(II) Extraction (%) | Cu(II) Extraction (%) |

| Baseline | Initial conditions | Variable | Variable |

| Optimized | Aliquat 336: 99.64 mM, EDTA: 48.86 mM | 95.89 | 0.59 |

This data illustrates how the careful selection of extractant and masking agent concentrations can lead to highly selective metal ion separations.

Micro-Extraction Techniques Employing this compound

In recent years, there has been a significant drive towards the miniaturization of analytical procedures, leading to the development of various micro-extraction techniques. These methods offer several advantages over traditional solvent extraction, including reduced solvent consumption, lower waste generation, and often, higher enrichment factors. Liquid-phase microextraction (LPME) is a prominent example of such a technique. explorationpub.comexplorationpub.com

Development and Characterization of Liquid-Phase Micro-Extraction Methods

Liquid-phase microextraction encompasses a family of sample preparation techniques where a very small volume of an organic solvent is used to extract analytes from an aqueous sample. explorationpub.com Different modes of LPME have been developed, including single-drop microextraction (SDME), hollow-fiber LPME (HF-LPME), and dispersive liquid-liquid microextraction (DLLME). explorationpub.comnih.gov

The development of an LPME method involves the careful selection of the extraction solvent. The solvent should have high affinity for the target analytes, be immiscible with the aqueous sample, and have low volatility. This compound, with its organophilic nature and low water solubility, can be a suitable candidate for the extraction solvent in LPME for certain analytes.

Characterization of a newly developed LPME method involves a systematic study of the parameters that influence its performance. These include:

Choice of extraction solvent: The type and volume of the organic solvent are critical.

Effect of pH: The pH of the sample solution can affect the charge and extractability of the analytes. researchgate.net

Extraction time: The time required to reach equilibrium or a state of maximum extraction needs to be determined.

Agitation: The stirring rate or sonication can influence the rate of mass transfer.

Salt effect: The addition of salt to the aqueous phase can enhance the extraction of some analytes by the salting-out effect.

For instance, a study on the liquid-liquid microextraction of 4-tert-butylphenol (B1678320) utilized trioctyl phosphate (a compound structurally similar to this compound) as the organic phase. researchgate.net The study characterized the influence of pH and other factors on the extraction process. researchgate.net

Dynamic Studies of Micro-Extraction Processes

Dynamic studies of micro-extraction processes focus on understanding the kinetics of the extraction. These studies monitor the concentration of the analyte in the extraction phase over time to determine the rate at which equilibrium is approached.

The extraction process in LPME is often modeled using kinetic equations. For many systems, the extraction follows first-order kinetics, where the rate of extraction is proportional to the concentration of the analyte in the aqueous phase. The dynamic process can be monitored using techniques like open-circuit potential measurements, which have been shown to follow an exponential association function with time. researchgate.net From such studies, an apparent first-order extraction kinetic rate constant can be determined. researchgate.net For example, in the microextraction of 4-tert-butylphenol with trioctyl phosphate, an apparent first extraction kinetic rate constant of 0.01685 s⁻¹ was reported. researchgate.net

Dynamic studies are crucial for optimizing the extraction time. While allowing the system to reach equilibrium would provide the highest extraction, this can be time-consuming. In practice, a shorter extraction time that provides sufficient and reproducible recovery is often chosen. Understanding the extraction dynamics allows for the selection of an optimal extraction time that balances efficiency and sample throughput.

The following table presents a hypothetical example of data that could be obtained from a dynamic study of a micro-extraction process.

| Time (s) | Analyte Concentration in Organic Phase (mol/L) |

| 0 | 0 |

| 60 | 5.2 x 10⁻⁶ |

| 120 | 8.8 x 10⁻⁶ |

| 180 | 1.1 x 10⁻⁵ |

| 240 | 1.2 x 10⁻⁵ |

| 300 | 1.25 x 10⁻⁵ |

| 360 | 1.25 x 10⁻⁵ |

This data illustrates the approach to equilibrium, where the concentration of the analyte in the organic phase plateaus after a certain time.

Membrane-Based Separations Utilizing this compound

The integration of this compound into membrane-based separation technologies, particularly supported liquid membranes (SLMs), represents a significant advancement in the field of solvent extraction. This approach combines the high selectivity of solvent extraction with the low energy requirements and small operational footprint of membrane processes. In an SLM system, a porous, hydrophobic support material is impregnated with an organic liquid phase containing a carrier, such as this compound. This membrane separates an aqueous feed phase from a stripping phase, facilitating the transport of a target solute from one to the other.

Design of Supported Liquid Membranes for Specific Separations

The design of a supported liquid membrane (SLM) is a multi-faceted process that hinges on the careful selection of its core components to achieve efficient and selective separation of target compounds. The key elements in the design of an SLM are the porous support, the organic liquid membrane phase (which includes the carrier and a diluent), and the compositions of the aqueous feed and stripping phases.

The polymeric support provides the mechanical framework for the liquid membrane. The choice of polymer is critical and is based on properties such as high porosity, a tortuous pore structure to securely hold the organic liquid, and chemical resistance to the feed, stripping, and organic phases. Materials like polyvinylidene fluoride (B91410) (PVDF) and polypropylene (B1209903) are commonly used due to their inherent hydrophobicity and stability. bibliomed.orgresearchgate.net The thickness and pore size of the support also influence the mass transfer rate and the stability of the membrane.

The organic liquid membrane phase is central to the separation process and consists of the extractant (carrier) dissolved in a suitable diluent. This compound acts as the carrier, selectively complexing with the target solute at the feed-membrane interface. The choice of diluent is also crucial; it must be immiscible with water, have low viscosity to facilitate diffusion, and possess a high boiling point to minimize evaporative losses. The concentration of this compound in the diluent is a key parameter that is optimized to maximize the transport flux of the solute across the membrane.

The feed and stripping solutions are tailored to create the necessary chemical potential gradient to drive the transport of the target species. This is often achieved by adjusting the pH of the solutions. For instance, the extraction of a metal ion might be favored at a high pH in the feed phase, while its release into the stripping phase would be promoted by a low pH. The composition of the stripping solution is designed to efficiently back-extract the solute from the organic phase, thereby regenerating the carrier for continuous operation. The transport of the solute across the membrane can occur via co-transport or counter-transport mechanisms, depending on the nature of the carrier and the ions involved. researchgate.net

Applications in Environmental Remediation and Resource Recovery

Supported liquid membranes (SLMs) incorporating this compound have shown significant promise in various environmental remediation and resource recovery applications. These technologies offer a more sustainable and efficient alternative to conventional methods like precipitation and solvent extraction for treating industrial effluents and recovering valuable materials from waste streams. mdpi.commdpi.com

One of the key areas of application is in the recovery of valuable metals from industrial wastewater and electronic waste (WEEE). For example, SLMs can be employed for the selective separation and recovery of rare earth elements (REEs) from the leachates of permanent magnets or other electronic components. researchgate.net In such a system, this compound, as the carrier in the liquid membrane, can selectively transport specific REEs from a complex feed solution to a stripping solution, from which they can be recovered in a concentrated and purified form. This approach not only mitigates the environmental impact of hazardous waste but also contributes to the circular economy by enabling the recycling of critical raw materials.

In the realm of environmental remediation , this compound-based SLMs can be utilized for the removal of pollutants from industrial effluents. For instance, they can be applied to the extraction of toxic metal ions, such as chromium(VI), from wastewater generated by electroplating and other industrial processes. msrjournal.com The high selectivity of the liquid membrane allows for the targeted removal of specific contaminants, even at low concentrations, helping industries to comply with stringent environmental regulations.

Mechanistic Research on Triheptyl Phosphate in Applied Material Science

Investigations into Flame Retardancy Mechanisms

The flame retardant properties of phosphorus-containing compounds are a subject of extensive research. While specific studies on the detailed flame retardancy mechanisms of triheptyl phosphate (B84403) are not extensively available in publicly accessible literature, the general principles of how organophosphate esters impart flame resistance to polymeric materials are well-established and can be extrapolated. These mechanisms typically involve actions in both the gas phase and the condensed phase. frontiersin.orgberkeley.edu

Chemical Pathways of Flame Retardant Action

The flame retardant action of organophosphate esters like triheptyl phosphate is believed to proceed through two primary chemical pathways upon thermal decomposition:

Gas-Phase Inhibition: During combustion, the polymer breaks down, releasing flammable volatile compounds. Simultaneously, the heat causes the decomposition of the organophosphate ester. For alkyl phosphates, this decomposition can lead to the formation of phosphorus-containing radicals (e.g., PO•, HPO•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reactions in the flame. nih.gov This "radical trapping" mechanism interrupts the exothermic processes of the fire, reducing heat generation and slowing the spread of the flame. diva-portal.org

Condensed-Phase Action: In the solid (condensed) phase of the burning material, the decomposition of organophosphate esters can yield phosphoric acid. frontiersin.orgresearchgate.net This acidic species acts as a catalyst for the dehydration and cross-linking of the polymer chains, promoting the formation of a stable, insulating layer of char on the material's surface. frontiersin.org This char layer serves as a physical barrier, limiting the transport of flammable volatiles to the flame and shielding the underlying polymer from heat and oxygen, thus impeding further combustion. frontiersin.org The effectiveness of this charring is a key aspect of the condensed-phase mechanism.

While these are the generally accepted mechanisms for organophosphate flame retardants, dedicated research is required to elucidate the specific decomposition products and reaction kinetics for this compound.

Synergistic Effects with Co-additives in Polymeric Materials

The flame retardant efficiency of organophosphates can often be enhanced through synergistic interactions with other additives. Common co-additives include nitrogen-containing compounds, other phosphorus-based flame retardants, and nanoparticles. nih.govmdpi.com For instance, the combination of phosphorus and nitrogen compounds is known to have a synergistic effect, where the nitrogen compounds can enhance the charring promoted by the phosphorus flame retardant. mdpi.commdpi.com

Although specific studies detailing the synergistic effects of this compound with co-additives are scarce, research on similar organophosphates provides insight. For example, studies on other organophosphates have shown improved flame retardancy when combined with additives like ammonium (B1175870) polyphosphate (APP) or montmorillonite (B579905) clay. nih.govresearchgate.net These combinations can lead to a more robust char layer and a greater reduction in heat release rate than either additive could achieve alone. nih.gov Further investigation is needed to determine the optimal co-additives and their synergistic mechanisms when used with this compound in various polymer matrices.

Role in Advanced Energy Storage Technologies

The safety of lithium-ion and sodium-ion batteries is a significant concern, primarily due to the flammability of the organic carbonate-based electrolytes. diva-portal.orgcapes.gov.br Organophosphate esters are being explored as non-flammable solvents or flame-retardant additives to mitigate these risks. tcichemicals.comnasa.govresearchgate.net

Electrolyte Component and Flame Retardant Additive in Lithium-Ion and Sodium-Ion Batteries

This compound has been mentioned in patent literature as a potential component in non-aqueous electrolytes for secondary batteries, including lithium-ion types. researchgate.net The primary motivation for its inclusion is to reduce the flammability of the electrolyte. Organophosphates, due to their inherent flame-retardant properties, can significantly enhance the safety of the battery system. dbpia.co.kr

Research on analogous compounds like triethyl phosphate (TEP) and triphenyl phosphate (TPP) has shown that they can serve as effective flame-retardant additives or even as the primary solvent in electrolytes for both lithium-ion and sodium-ion batteries. diva-portal.orgcapes.gov.brresearchgate.netresearchgate.net These studies form the basis for considering other long-chain alkyl phosphates like this compound for similar roles.

Impact on Electrochemical Performance and Thermal Stability of Battery Systems

While improving safety, the inclusion of organophosphate esters in battery electrolytes often presents a trade-off with electrochemical performance. researchgate.net Research on related OPEs has highlighted several challenges:

Electrochemical Stability: Many organophosphates have limited electrochemical stability windows and can be reactive towards the highly reactive anode materials (like graphite (B72142) and lithium metal), leading to continuous electrolyte decomposition and poor passivation of the anode surface. diva-portal.orgresearchgate.net

Ionic Conductivity: Organophosphates can have higher viscosity and different dielectric properties compared to conventional carbonate solvents, which can lead to lower ionic conductivity of the electrolyte and, consequently, reduced battery power capability. researchgate.net

Cell Performance: The reactivity of OPEs can result in lower coulombic efficiency, faster capacity fading, and increased impedance over the battery's cycle life. researchgate.net

However, strategies are being developed to overcome these issues, such as using them in combination with other solvents, employing specific salt chemistries, or introducing additives that promote the formation of a stable solid electrolyte interphase (SEI) on the anode. diva-portal.orgnih.govnsf.gov

Environmental Transformations and Degradation Pathways

The widespread use of organophosphate esters has led to their detection in various environmental compartments, prompting research into their environmental fate and degradation. uri.eduresearchgate.netresearchgate.net

The primary degradation pathway for organophosphate esters in the environment is believed to be through hydrolysis of the ester bonds, which can be either a chemical process or, more significantly, a biological process mediated by microbial enzymes. uri.edunih.gov Studies on the biodegradation of compounds like triphenyl phosphate (TPP) have shown that they undergo stepwise enzymatic hydrolysis, leading to the formation of diphenyl phosphate (DPHP), then monophenyl phosphate (PHP), and ultimately inorganic orthophosphate. nih.govresearchgate.netnih.govinchem.org The resulting alcohol or phenol (B47542) moieties are then typically further degraded by microorganisms. inchem.org

The rate of biodegradation can be influenced by environmental factors such as temperature, pH, and the presence of acclimated microbial communities. nih.gov While aryl-OPEs like TPP have been the focus of many degradation studies, alkyl-OPEs are also known to biodegrade. For instance, trihexyl phosphate (THP) has been shown to degrade in both soil and aquatic systems, forming dihexyl and monohexyl phosphate as primary metabolites.

Specific studies on the environmental transformation and degradation pathways of this compound are limited. However, based on the behavior of other OPEs, it is expected to undergo similar hydrolysis-based degradation. The long alkyl chains of this compound might influence its hydrophobicity, bioavailability, and, consequently, its degradation rate compared to shorter-chain or aryl-OPEs. Further research is necessary to characterize the specific degradation products and kinetics for this compound in various environmental settings.

Abiotic Transformation Mechanisms

The primary abiotic transformation pathways for organophosphate esters (OPEs) in the environment are hydrolysis and photolysis. The efficiency of these processes is dictated by the specific chemical structure and environmental conditions.

Hydrolysis: The susceptibility of trialkyl phosphates to hydrolysis is a critical factor in their environmental persistence. This chemical process involves the cleavage of the ester bonds. Generally, for long-chain alkyl phosphate esters, hydrolysis is slow under neutral and acidic pH conditions but accelerates significantly in alkaline environments. mpg.de For instance, studies on trihexyl phosphate, a close structural analog, show that it is stable in neutral conditions but undergoes more rapid degradation at a pH of 9. fishersci.com While specific rate constants for this compound are not available, it is expected to follow this general trend.

Photolysis: Photolytic degradation, or the breakdown of a chemical by light, can also contribute to the transformation of OPEs in aquatic systems. The rate of photolysis is dependent on the presence of photosensitizing substances in the water. For example, the photolytic degradation half-life of trihexyl phosphate has been observed to be as short as 4.7 hours under specific UV-C light conditions. fishersci.com However, under environmentally relevant sunlight, the significance of direct photolysis for saturated alkyl phosphates like this compound is generally considered to be low unless sensitizers are present.

Interactive Table: Predicted Abiotic Transformation of this compound

| Transformation Process | Conditions | Predicted Rate/Behavior for this compound | Basis for Prediction (Analogous Compounds) |

|---|---|---|---|

| Hydrolysis | Neutral pH (pH 7) | Slow | Stable in neutral water. mpg.defishersci.com |

| Alkaline pH (pH > 9) | Moderately faster | Rate increases with pH. fishersci.comuni.lu | |

| Acidic pH (pH < 5) | Slow | Generally resistant to hydrolysis. mpg.de | |

| Photolysis | Aquatic Environments | Slow to moderate | Dependent on water chemistry and sunlight intensity; may be enhanced by sensitizers. fishersci.com |

Biotic Degradation Processes and Identification of Metabolites

The primary mechanism for the environmental breakdown of alkyl phosphate esters is biotic degradation, mediated by microorganisms in soil and water. mpg.de

Biodegradation Pathway: The established pathway for the biodegradation of trialkyl phosphates is a stepwise enzymatic hydrolysis of the ester bonds. wikipedia.org This process is initiated by microbial esterases that sequentially cleave the alkyl chains from the central phosphate group. For this compound, this process is predicted to occur as follows:

First Dealkylation: this compound is hydrolyzed to produce Diheptyl phosphate (DHP) and one molecule of heptanol (B41253).

Second Dealkylation: Diheptyl phosphate is further degraded into Monoheptyl phosphate (MHP) and a second molecule of heptanol.

Final Degradation: Monoheptyl phosphate is broken down into inorganic orthophosphate (PO₄³⁻) and a third molecule of heptanol. fishersci.comwikipedia.org

The resulting heptanol is expected to be further biodegraded by microorganisms. Studies on analogous compounds like trihexyl phosphate have identified dihexyl phosphate and monohexyl phosphate as primary metabolites in soil systems. fishersci.com Similarly, the biodegradation of tributyl phosphate yields dibutyl and monobutyl phosphate. wikipedia.org This consistent pattern across different alkyl phosphate esters provides strong evidence for the predicted metabolic pathway of this compound.

Interactive Table: Predicted Metabolites from the Biotic Degradation of this compound

| Parent Compound | Predicted Metabolite | Metabolic Step |

|---|---|---|

| This compound | Diheptyl phosphate | 1st Dealkylation |

| Diheptyl phosphate | Monoheptyl phosphate | 2nd Dealkylation |

| Monoheptyl phosphate | Phosphoric acid (Orthophosphate) | Final Hydrolysis |

| This compound | Heptanol | Product of each dealkylation step |

Future Research Trajectories and Emerging Paradigms in Triheptyl Phosphate Studies

Exploration of Biologically Inspired and Sustainable Synthesis Routes

The chemical industry is increasingly moving away from traditional synthesis methods that rely on hazardous reagents and energy-intensive processes. rsc.org For organophosphorus compounds, this paradigm shift involves exploring greener starting materials, employing catalytic systems, and utilizing alternative energy sources like microwave irradiation to reduce reaction times and solvent usage. rsc.orgrsc.org

Future research into the synthesis of triheptyl phosphate (B84403) is expected to align with these green chemistry principles. A significant area of exploration is the development of bio-based or hybrid versions of organophosphate esters. marketpublishers.com This involves investigating the use of renewable feedstocks to produce the heptanol (B41253) precursor, thereby reducing the reliance on petrochemical sources. marketpublishers.com Challenges in the synthesis of unsymmetrical trialkyl phosphates, which often result in mixtures of isomers and byproducts, highlight the need for more controlled and efficient synthetic methodologies. acs.org Research into novel catalytic processes that offer high selectivity and yield under mild reaction conditions will be crucial for the sustainable production of triheptyl phosphate. rsc.org The overarching goal is to develop synthesis routes that are not only economically viable but also minimize environmental impact, a stark contrast to some conventional methods that utilize toxic and moisture-sensitive starting materials. rsc.org

Development of this compound as a Component in Green Solvents

The demand for green solvents is escalating as industries seek to replace toxic and environmentally harmful solvents. researchgate.net Organophosphate esters are showing promise in this domain. For instance, triethyl phosphate (TEP) has been identified as a green solvent for solid-phase peptide synthesis due to its low toxicity, biodegradability, and low viscosity. researchgate.netresearchgate.net Similarly, there is growing interest in formulating biodegradable solvent systems incorporating trioctyl phosphate (TOP) for use in agriculture, adhesives, and coatings. marketpublishers.com

Integration of High-Throughput Screening and Computational Methods for Discovery

Modern chemical research is heavily reliant on high-throughput screening (HCS) and computational modeling to accelerate the discovery and optimization of new compounds and applications. researchgate.netoup.com HCS allows for the rapid testing of large libraries of chemicals for specific properties or biological activities. oup.comnih.gov In the context of organophosphates, HCS has been employed for the directed evolution of enzymes capable of degrading these compounds and for assessing their biological effects on various cell lines. oup.comnih.gov

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for understanding the structure-property relationships of organophosphate esters. acs.orgresearchgate.net These methods enable the prediction of various properties, including electronic structure, complexation behavior with metal ions, and the stability of different conformers. acs.orgresearchgate.netresearchgate.net For instance, computational studies have been used to investigate the extraction capabilities of tri-n-butyl phosphate (TBP) in nuclear fuel reprocessing by modeling its interaction with metal nitrates. acs.orgresearchgate.net

Future research on this compound will undoubtedly leverage these powerful tools. HCS could be used to screen for its efficacy in various applications, such as a flame retardant or a plasticizer in different polymer matrices. acs.org Computational modeling will be instrumental in predicting its physical and chemical properties, guiding the synthesis of new derivatives with tailored functionalities, and understanding its potential interactions in biological and environmental systems. rsc.orgacs.org The integration of these methods will facilitate a more efficient and targeted approach to unlocking the full potential of this compound.

Advanced Material Applications Beyond Traditional Uses

While organophosphate esters are well-established as plasticizers and flame retardants, research is beginning to uncover their potential in more advanced material applications. oceanchems.commdpi.com For example, trioctyl phosphate (TOP) is being evaluated as a flame-retardant electrolyte additive for next-generation batteries and has found use in advanced lubricants and coatings. marketpublishers.com The versatility of OPEs stems from their chemical stability, high boiling point, and ability to impart specific properties like flexibility and fire resistance to materials. marketpublishers.comgithub.com

The exploration of this compound in advanced materials is a promising research frontier. Potential applications could include its use in:

Energy Storage: As a flame-retardant additive in electrolytes for lithium-ion batteries, enhancing their safety and performance. marketpublishers.com

Advanced Lubricants: As an extreme-pressure anti-friction additive and a thickening agent in lubricating greases, improving the durability of industrial machinery. google.com

High-Performance Polymers: As a specialized plasticizer to create flexible and durable materials for demanding applications in the automotive, construction, and electronics industries. oceanchems.com

Functional Coatings: As a component in coatings to enhance properties such as weather resistance, wear resistance, and anti-molding capabilities. google.com

The development of this compound for these advanced applications will require a deep understanding of its chemical and physical properties and its interaction with other material components. Research in this area could lead to the creation of innovative materials with enhanced performance and safety characteristics.

Q & A